molecular formula C16H27N5O4Si B14799944 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol

2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B14799944
M. Wt: 381.50 g/mol
InChI Key: QPARFARLOLAARR-UHFFFAOYSA-N
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Description

2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol is a complex organic compound that features a purine base (adenine) linked to a modified ribose sugar. The tert-butyl(dimethyl)silyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions .

Preparation Methods

The synthesis of 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:

Chemical Reactions Analysis

2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other biologically active compounds.

    Biology: It serves as a building block for the synthesis of modified nucleotides used in DNA and RNA research.

    Medicine: The compound is used in the development of antiviral and anticancer drugs.

    Industry: It is employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. The compound targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and cancer cell proliferation. The tert-butyl(dimethyl)silyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPARFARLOLAARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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